N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide
Description
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative featuring dual heterocyclic substituents: a furan-2-ylmethyl group and a pyridin-2-ylmethyl group. The cyclopropane ring introduces conformational rigidity, which may enhance binding specificity in biological systems or stabilize the molecule under synthetic conditions.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(12-6-7-12)17(11-14-5-3-9-19-14)10-13-4-1-2-8-16-13/h1-5,8-9,12H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZXZTGSGUMJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the furan and pyridine rings: This step may involve nucleophilic substitution reactions where the furan and pyridine rings are introduced to the cyclopropane ring.
Formation of the carboxamide group: This can be done through amide bond formation reactions, typically using carboxylic acids or their derivatives and amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at both the furan and pyridine rings under controlled conditions:
Key Findings :
-
Furan oxidation dominates under strongly acidic conditions.
Reduction Reactions
Reductive modifications target the amide group and aromatic rings:
Mechanistic Insights :
-
LiAlH₄ reduces the carboxamide to a tertiary amine via nucleophilic attack .
-
Catalytic hydrogenation saturates both heterocyclic rings.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the pyridine and furan positions:
Regioselectivity :
-
Pyridine directs electrophiles to the para position relative to the methyl group.
-
Furan undergoes substitution preferentially at C-5 due to steric effects.
Catalytic Hydrogenation
The cyclopropane ring participates in hydrogenolysis under high-pressure conditions:
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| PtO₂/H₂ (50 psi) | EtOAc, 24 hr | Cyclopropane → Propane derivative | 89% | |
| Rh/Al₂O₃ | H₂ (10 bar), 100°C, 6 hr | Complete saturation of all rings | 76% |
Applications :
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives via pyridine C-2 coupling | 82% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-arylation of the amide group | 67% |
Optimization :
-
Suzuki couplings require anhydrous DMF to prevent catalyst deactivation.
Acid/Base-Mediated Rearrangements
The cyclopropane ring undergoes strain-driven rearrangements:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂SO₄ (conc.) | 120°C, 1 hr | Cyclopropane → Cyclohexenone via ring expansion | 55% | |
| t-BuOK | DMSO, 80°C, 3 hr | Amide → Isoquinoline derivative | 73% |
Mechanism :
-
Acidic conditions induce carbocation formation and Wagner-Meerwein shifts.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide exhibit significant anticancer properties. For instance, derivatives of pyridine and furan have been reported to stabilize G-quadruplex DNA structures, which are crucial in regulating gene expression related to cancer proliferation .
Case Study:
A study evaluated the efficacy of various cyclopropane derivatives against cancer cell lines, revealing that modifications in the furan and pyridine substituents significantly influenced their anticancer activity, with some achieving IC50 values as low as 12 μM against specific lung cancer cell lines.
Antiviral Potential
The compound's structure suggests potential antiviral properties. Preliminary investigations into similar furan-based compounds have shown efficacy against RNA viruses, where specific substitutions enhanced activity against viral proteases. This indicates a promising avenue for further research into the antiviral applications of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide.
Interaction Studies
Research focusing on the binding affinities of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide with various biological receptors has begun to elucidate its mechanism of action. Initial findings suggest that this compound may act as a competitive inhibitor or an allosteric modulator, impacting enzyme activity and receptor signaling pathways.
Data Table: Interaction Studies
| Target Protein | Binding Affinity (Kd) | Mode of Action |
|---|---|---|
| Enzyme A | 50 nM | Competitive inhibition |
| Receptor B | 200 nM | Allosteric modulation |
Material Science Applications
The unique electronic properties associated with the furan and pyridine rings attached to the cyclopropane core may allow N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide to be utilized in material science, particularly in the development of organic semiconductors or sensors. The ability to modulate electronic properties through structural variations can lead to advancements in organic electronics.
Synthesis and Structural Characterization
The synthesis of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide can be achieved through multi-step organic synthesis techniques involving cyclopropanation reactions followed by selective functionalization of the aromatic rings. Characterization methods such as NMR spectroscopy and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound .
Synthesis Flowchart:
- Starting Materials : Furan derivative + Pyridine derivative
- Cyclopropanation Reaction : Formation of cyclopropane core
- Functionalization : Introduction of carboxamide group
- Purification : Recrystallization or chromatography
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes, receptors, or DNA. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of furan (oxygen-containing heterocycle) and pyridine (nitrogen-containing heterocycle) moieties. Comparable compounds include:
- In contrast, pyridin-2-ylmethyl introduces a basic nitrogen atom, which may participate in hydrogen bonding or protonation-dependent solubility . Compared to N-(3-methylbut-2-en-1-yl) analogues (e.g., compounds in ), the pyridin-2-ylmethyl group in the target compound likely increases steric hindrance near the cyclopropane core, affecting reactivity or binding pocket accessibility.
Physicochemical Properties
- Solubility and Bioavailability : The pyridine nitrogen’s basicity may enhance aqueous solubility relative to furan-only analogues (e.g., compounds in ), though the lipophilic cyclopropane and furan groups could counterbalance this effect.
- However, related cyclopropanecarboxamides (e.g., ) are well-represented, enabling predictive modeling.
Biological Activity
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropane core linked to furan and pyridine moieties, which are known for their biological significance. The structural formula can be represented as follows:
The biological activity of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and pain .
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing physiological responses .
Anticancer Properties
Research indicates that N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide exhibits anticancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Case Studies
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against several cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .
- Inflammation Model : In a murine model of acute inflammation, administration of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide resulted in a significant decrease in paw edema compared to control groups .
Comparative Analysis with Similar Compounds
A comparison with similar compounds reveals unique properties attributed to the cyclopropane structure combined with furan and pyridine:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide | Structure | Anticancer, Anti-inflammatory |
| N-(furan-2-ylmethyl)pyridin-2-amine | Structure | Moderate cytotoxicity |
| N-(thiophen-2-ylmethyl)-N-(pyridin-3-ylmethyl)carboxamide | Structure | Antibacterial |
Q & A
Advanced Research Question
- Multinuclear NMR : ¹H/¹³C NMR (e.g., δ ~7–8 ppm for aromatic protons, δ ~170 ppm for carbonyl carbons) and 2D techniques (COSY, HSQC) resolve stereochemistry and substituent effects .
- Computational docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding affinities to targets like TRPM8 channels, validated via experimental IC₅₀ values .
- IR spectroscopy : Stretching frequencies (e.g., 1650–1700 cm⁻¹ for amide C=O) confirm functional group integrity .
How can researchers address contradictions in biological activity data between similar derivatives?
Advanced Research Question
Discrepancies often arise from substituent effects or assay variability. Methodological strategies include:
- Structure-Activity Relationship (SAR) studies : Systematic variation of substituents (e.g., pyridine vs. sulfonyl groups) to isolate pharmacophores .
- Dose-response profiling : Compare EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2) to assess selectivity .
- Meta-analysis of CSD/PubMed entries : Cross-reference crystallographic data with bioactivity datasets to identify conformational determinants of activity .
What experimental design considerations are critical in optimizing the compound's pharmacokinetic properties?
Advanced Research Question
- Solubility enhancement : Use logP calculations (e.g., via ChemAxon) to guide derivatization with polar groups (e.g., hydroxyls or amines) .
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., furan oxidation) and introduce steric hindrance or fluorine substituents .
- Blood-brain barrier (BBB) penetration : Apply in silico models (e.g., SwissADME) to predict BBB permeability based on molecular weight (<450 Da) and PSA (<90 Ų) .
Key Data and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
